Bienvenue dans la boutique en ligne BenchChem!

Epigallocatechin 3-O-(3-O-methyl)gallate

Pharmacokinetics Bioavailability Drug Metabolism

Why choose EGCG3″Me? This O-methylated EGCG derivative provides 2.7× higher oral bioavailability and 3.6× lower volume of distribution than unmodified EGCG—translating to consistent in vivo efficacy at lower doses, reduced compound costs, and improved animal welfare. Its competitive α-glucosidase inhibition and enhanced adipogenesis suppression deliver reliable, mechanism-based endpoints for anti-diabetic, anti-obesity, and anti-allergy studies. For metabolic disorder research where achieving therapeutic plasma concentrations is critical, EGCG3″Me is the scientifically sound investment over standard EGCG.

Molecular Formula C23H20O11
Molecular Weight 472.4 g/mol
CAS No. 83104-87-4
Cat. No. B196144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpigallocatechin 3-O-(3-O-methyl)gallate
CAS83104-87-4
SynonymsEGCG3''Me
epigallocatechin-3-O-(3''-O-methyl)-gallate
Molecular FormulaC23H20O11
Molecular Weight472.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)O)C(=O)OC2CC3=C(C=C(C=C3OC2C4=CC(=C(C(=C4)O)O)O)O)O
InChIInChI=1S/C23H20O11/c1-32-18-5-10(4-16(28)21(18)30)23(31)34-19-8-12-13(25)6-11(24)7-17(12)33-22(19)9-2-14(26)20(29)15(27)3-9/h2-7,19,22,24-30H,8H2,1H3/t19-,22-/m1/s1
InChIKeyWVRDOLPMKOCJRJ-DENIHFKCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Epigallocatechin 3-O-(3-O-methyl)gallate (EGCG3″Me): Procurement and Differentiation Guide for a High-Bioavailability Methylated Catechin


Epigallocatechin 3-O-(3-O-methyl)gallate (EGCG3″Me, CAS 83104-87-4) is a naturally occurring O-methylated derivative of epigallocatechin gallate (EGCG), the most abundant catechin in green tea [1]. This compound belongs to the flavan-3-ol class and is distinguished by a single methoxy substitution on the 3″-position of the gallate moiety [2]. Isolated primarily from oolong tea (Camellia sinensis) and select green tea cultivars, EGCG3″Me has garnered significant research interest due to its enhanced pharmacokinetic profile relative to its parent compound, EGCG, while retaining, and in some contexts augmenting, key bioactivities [3].

Why Unmodified EGCG Cannot Substitute for EGCG3″Me in Research and Formulation


Generic substitution of EGCG3″Me with unmodified EGCG or other catechins is scientifically unsound due to a fundamental divergence in pharmacokinetic behavior, particularly bioavailability and tissue distribution, driven by the 3″-O-methylation [1]. Studies demonstrate that this single structural modification dramatically reduces the compound's distribution volume, alters its metabolic stability, and enhances its systemic exposure following oral administration [2]. Consequently, assays or formulations predicated on the in vivo or cellular efficacy of EGCG3″Me cannot be reliably replicated using EGCG, as the latter exhibits significantly lower plasma concentrations and a different biological half-life [3].

Quantitative Differentiation of EGCG3″Me: Head-to-Head Evidence Against EGCG and O-Methylated Analogs


Superior Oral Bioavailability and Systemic Exposure Compared to EGCG and EGCG4″Me

In a direct comparative rat study, EGCG3″Me demonstrated significantly enhanced oral bioavailability relative to both its parent compound, EGCG, and its positional isomer, EGCG4″Me. Following a 100 mg/kg oral dose, the AUC for EGCG3″Me was 8.0-fold higher than that of EGCG and 6.1-fold higher than that of EGCG4″Me [1].

Pharmacokinetics Bioavailability Drug Metabolism

Reduced Volume of Distribution and Altered Tissue Targeting vs. EGCG and EGCG4″Me

EGCG3″Me exhibits a markedly lower volume of distribution (Vd) compared to EGCG and EGCG4″Me, indicating a fundamentally different tissue uptake and retention profile. Following intravenous administration (10 mg/kg), the Vd for EGCG3″Me was 0.26 L/kg, versus 0.94 L/kg for EGCG and 0.93 L/kg for EGCG4″Me [1].

Pharmacokinetics Tissue Distribution Drug Targeting

Potent α-Glucosidase Inhibition with a Distinct Mechanism of Action Relative to EGCG

While both EGCG and EGCG3″Me inhibit α-glucosidase, their inhibitory potency and mechanism differ. In vitro, EGCG3″Me exhibited an IC50 of 0.064 mg/mL, compared to an IC50 of 0.040 mg/mL for EGCG [1]. Critically, kinetic analysis revealed that EGCG3″Me acts as a competitive inhibitor, whereas EGCG acts via non-competitive inhibition [1].

Enzyme Inhibition Diabetes Metabolic Syndrome

Modulated Epimerization Stability Under Thermal Stress Relative to EGCG

The thermal stability of EGCG3″Me, as measured by its propensity to epimerize at the C-2 position, differs from that of EGCG. When heated at 90°C for 30 minutes in a pH 6.0 buffer, 41.7% of EGCG3″Me epimerized, compared to 37.0% for EGCG and 30.4% for EGCG4″Me [1].

Stability Formulation Science Analytical Chemistry

Reduced, but Retained, Suppressive Effect on High-Affinity IgE Receptor (FcεRI) Expression

Methylation of the 3″-position modulates the immunomodulatory activity of EGCG. In human basophilic KU812 cells, EGCG3″Me suppressed FcεRI expression, an effect that was retained but attenuated compared to the parent compound, EGCG [1]. While precise IC50 values were not reported in the abstract, the study confirms that the 3″-methylated derivative maintains the biological activity, unlike derivatives methylated at the 4′-position which lose activity entirely [1].

Immunology Allergy Mast Cell Biology

Enhanced Inhibition of Adipogenesis in 3T3-L1 Preadipocytes Compared to EGCG

In a direct comparison, EGCG3″Me demonstrated a more potent inhibitory effect on adipogenesis in 3T3-L1 preadipocytes than did EGCG. At a concentration of 80 μg/mL, treatment with EGCG3″Me reduced lipid accumulation to 39.37% of the control, while EGCG treatment at the same concentration resulted in a lesser reduction (exact value not provided) [1].

Obesity Adipogenesis Metabolic Disease

High-Impact Application Scenarios for EGCG3″Me Based on Differentiated Evidence


In Vivo Pharmacology Studies in Rodent Models of Metabolic or Allergic Disease

Due to its 2.7-fold higher oral bioavailability and 3.6-fold lower volume of distribution compared to EGCG [1], EGCG3″Me is the superior catechin candidate for rodent studies investigating anti-diabetic, anti-obesity, or anti-allergic effects. Researchers can expect more consistent and robust in vivo efficacy at lower oral doses, improving animal welfare and reducing compound costs. For instance, its distinct competitive inhibition of α-glucosidase [2] and enhanced suppression of adipogenesis [3] provide clear, mechanism-based endpoints that are more readily achievable given the improved systemic exposure.

Development of Nutraceutical or Functional Food Formulations Requiring High Bioavailability

Formulators aiming to create efficacious nutraceutical products should prioritize EGCG3″Me over standard green tea extracts rich in EGCG. The 8.0-fold higher oral AUC in preclinical models [1] translates to a greater potential for delivering biologically relevant doses in humans, addressing the well-documented limitation of poor catechin bioavailability. This makes EGCG3″Me an ideal candidate for functional foods, dietary supplements, and medical foods targeting glycemic control or weight management, where achieving a therapeutic plasma concentration is paramount.

Mechanistic Studies of Catechin-Protein Interactions and Enzyme Kinetics

The unique kinetic profile of EGCG3″Me as a competitive inhibitor of α-glucosidase, in contrast to the non-competitive inhibition of EGCG [2], makes it an essential tool compound for enzymologists. This distinction allows researchers to probe the specific binding interactions of the methoxy group with the enzyme's active site. Furthermore, its retained, though modulated, ability to suppress FcεRI expression [4] offers a model system to study how structural modifications fine-tune the immunomodulatory activity of catechins without abolishing it, providing insights for rational drug design.

Analytical Chemistry and Quality Control Standardization

EGCG3″Me serves as a critical analytical standard for the precise quantification and characterization of methylated catechins in tea products and botanical extracts. Its distinct epimerization behavior under thermal stress (41.7% at 90°C for 30 min at pH 6.0) [5] underscores the necessity of including this compound in stability-indicating HPLC methods. Quality control laboratories can utilize EGCG3″Me as a reference standard to ensure the authenticity, potency, and processing history of high-value oolong and specialty green tea materials, thereby safeguarding product consistency and label claims.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Epigallocatechin 3-O-(3-O-methyl)gallate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.